2,6-dibromo-4,4,8,8-tetraethylpyrazabole
Description
2,6-Dibromo-4,4,8,8-tetraethylpyrazabole is a boron-containing heterocyclic compound with a pyrazabole core structure. Pyrazaboles are bicyclic systems formed by the fusion of two pyrazole rings with boron atoms at specific positions, creating a unique electronic and steric environment. This compound is synthesized via the reaction of 4-bromopyrazole with pyrophoric triethylborane in refluxing xylene . Its structure is further stabilized by tetraethyl substituents on the boron atoms, which enhance solubility in organic solvents and influence reactivity. The compound is commercially available with high purity (99%) and has a CAS registry number of 14695-71-7, with alternative nomenclature including "4H,4H,8H,8H-7a,8a-Diaza-3a,4a-diazonia-4,8-diborata-s-indacene" .
Properties
CAS No. |
14695-71-7 |
|---|---|
Molecular Formula |
Co2P |
Synonyms |
2,6-dibromo-4,4,8,8-tetraethylpyrazabole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functionalization
- Halogen Substitution: Bromine atoms at C2 and C6 positions enhance electrophilic substitution reactivity, enabling further functionalization (e.g., cross-coupling reactions). This contrasts with non-halogenated pyrazaboles, which are less reactive .
- Boron Substituents: Tetraethyl groups on boron improve solubility in non-polar solvents, whereas smaller substituents (e.g., methyl) may reduce thermal stability.
Research Findings and Gaps
- Synthetic Flexibility : The dihydrobis(1-pyrazolyl)borate route allows for modular substitution, but scalability of brominated derivatives is unverified.
- Spectroscopic Characterization : IR and NMR data for 2,6-dibromo-4,4,8,8-tetraethylpyrazabole confirm its structure , but comparative spectral studies with analogs are absent.
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